2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-bromophenyl)acetamide
CAS No.: 921828-82-2
Cat. No.: VC11979080
Molecular Formula: C22H17BrN4O3
Molecular Weight: 465.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921828-82-2 |
|---|---|
| Molecular Formula | C22H17BrN4O3 |
| Molecular Weight | 465.3 g/mol |
| IUPAC Name | 2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-bromophenyl)acetamide |
| Standard InChI | InChI=1S/C22H17BrN4O3/c23-16-8-10-17(11-9-16)25-19(28)14-26-18-7-4-12-24-20(18)21(29)27(22(26)30)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28) |
| Standard InChI Key | YDJBCRZBPBCEQQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
Introduction
Synthesis
The synthesis of pyrido[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. A general approach might include:
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Formation of the Pyrido[3,2-d]pyrimidine Core: This involves condensation reactions between appropriate precursors.
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Introduction of the Benzyl Group: This could be achieved through alkylation reactions.
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Acetamide Formation: The final step involves reacting the pyrido[3,2-d]pyrimidine derivative with a bromophenyl acetamide precursor in the presence of coupling agents like HATU or EDCI .
Chemical Reactivity
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Amide and Heterocyclic Reactions: The compound can participate in reactions typical of amides and heterocyclic compounds, such as nucleophilic substitution and electrophilic addition.
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Influence of Substituents: The bromophenyl group may influence reactivity by altering electron density and steric effects.
Biological Activities and Potential Applications
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Enzyme Inhibition: Compounds in this class may exhibit inhibitory effects on enzymes involved in metabolic pathways, suggesting potential applications in cancer treatment.
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Pharmaceutical Research: Further studies are needed to explore its interactions with biological targets and potential therapeutic uses.
Research Findings and Future Directions
| Compound Feature | Description | Potential Impact |
|---|---|---|
| Pyrido[3,2-d]pyrimidine Core | Known for diverse biological activities | Potential therapeutic applications |
| Benzyl Group | Enhances lipophilicity and reactivity | Influences pharmacokinetics and interactions with biological targets |
| Bromophenyl Acetamide | Alters electron density and steric effects | May influence specificity and affinity for biological targets |
Given the lack of specific data on 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-bromophenyl)acetamide, further research is necessary to fully elucidate its properties and applications.
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